molecular formula C18H25N3O3S B11073852 N-(4-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)piperidine-1-carbothioamide

N-(4-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)piperidine-1-carbothioamide

Cat. No.: B11073852
M. Wt: 363.5 g/mol
InChI Key: UOAVIUFKQBFDMP-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a morpholinocarbonyl group, and a tetrahydropyridinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amine and an aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the tetrahydropyridine intermediate.

    Attachment of the Morpholinocarbonyl Group: This can be done through a carbamoylation reaction, where morpholine reacts with a suitable carbonyl compound in the presence of a catalyst.

    Formation of the Carbamothioamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-METHOXYPHENYL)-4-(CARBAMOYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
  • N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBAMIDE

Uniqueness

N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the presence of both a morpholinocarbonyl group and a thiocarbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(morpholine-4-carbonyl)piperidine-1-carbothioamide

InChI

InChI=1S/C18H25N3O3S/c1-23-16-4-2-15(3-5-16)19-18(25)21-8-6-14(7-9-21)17(22)20-10-12-24-13-11-20/h2-5,14H,6-13H2,1H3,(H,19,25)

InChI Key

UOAVIUFKQBFDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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